Alendronic acid
Overview
Description
Mechanism of Action
Target of Action
Alendronic acid, a second-generation bisphosphonate, primarily targets osteoclasts , the cells responsible for bone resorption . By inhibiting the action of osteoclasts, this compound plays a crucial role in maintaining bone health .
Mode of Action
This compound works by binding to hydroxyapatite, a mineral found in bones, at sites of bone resorption . Once bound, it can be mobilized by osteoclasts as these cells generate acidic conditions and dissolve the inorganic phase, thereby solubilizing the bound alendronate . This process results in the inhibition of osteoclastic bone resorption .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the process of bone resorption. This compound disrupts this process, leading to a decrease in the rate of bone resorption and an indirect increase in bone mineral density . This helps to restore the balance between bone formation and resorption, which is often disrupted in conditions such as osteoporosis and Paget’s disease .
Pharmacokinetics
This compound exhibits unique pharmacokinetic properties. The oral bioavailability of this compound in the fasted state is about 0.7%, with no significant difference between men and women . Food substantially reduces the bioavailability of oral alendronate . About 40 to 60% of the dose is retained for a long time in the body, presumably in the skeleton .
Result of Action
The primary result of this compound’s action is a decrease in the rate of bone resorption, leading to an indirect increase in bone mineral density . This helps to strengthen the bones and reduce the risk of fractures, making it an effective treatment for osteoporosis and Paget’s disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of food in the gastrointestinal tract can significantly reduce the bioavailability of the drug . Additionally, research suggests that this compound can be used in combination with other compounds, such as vitamin D and calcium supplements, to enhance its efficacy in treating bone-related disorders .
Biochemical Analysis
Biochemical Properties
Alendronic acid plays a significant role in biochemical reactions. Its primary mechanism of action involves the inhibition of osteoclastic bone resorption . This means that this compound interacts with osteoclasts, which are cells that break down bone tissue . The nature of this interaction involves this compound binding to the hydroxyapatite of bone exposed at sites of bone resorption .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by decreasing the activity of cells that break down bone, specifically osteoclasts . This can impact cell signaling pathways, gene expression, and cellular metabolism related to bone resorption and formation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to bone hydroxyapatite . It exerts its effects at the molecular level by inhibiting osteoclastic bone resorption . This involves binding interactions with biomolecules in osteoclasts, leading to changes in gene expression and enzyme activity related to bone resorption.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows temporal changes in its effects. It results in an early and dose-dependent inhibition of skeletal resorption, which can be followed clinically with biochemical markers, and which ultimately reaches a plateau and is slowly reversible upon discontinuation of the drug
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. High-dose this compound treatment was able to prevent early trabecular bone loss and cartilage degeneration following non-invasive knee injury, but was not able to mitigate long-term joint degeneration .
Metabolic Pathways
This compound is involved in metabolic pathways related to bone resorption and formation. It interacts with enzymes in osteoclasts and is not metabolised in animals but is cleared from the plasma by uptake into bone and elimination via renal excretion .
Transport and Distribution
This compound is transported and distributed within cells and tissues. After administration, the drug distributes widely in the body, but this transient state is rapidly followed by a nonsaturable redistribution to skeletal tissues .
Subcellular Localization
The subcellular localization of this compound is primarily in the bone tissue, where it binds to hydroxyapatite, a mineral found in bones
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of alendronic acid involves the reaction of 4-aminobutyric acid with phosphorus trichloride and phosphorous acid. The process can be summarized in the following steps :
Reaction with Phosphorus Trichloride: 4-aminobutyric acid is reacted with phosphorus trichloride in the presence of a solvent such as methylene chloride.
Hydrolysis: The resulting intermediate is hydrolyzed with water to form this compound.
Purification: The crude product is purified by recrystallization or other suitable methods.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves stringent control of reaction conditions, such as temperature and pH, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Alendronic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group in this compound can participate in substitution reactions with various electrophiles.
Complexation Reactions: this compound can form complexes with metal ions, which is significant in its biological activity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Complexation Reactions: Metal salts such as calcium chloride or magnesium chloride are used under neutral or slightly acidic conditions.
Major Products:
Substitution Reactions: Products include N-substituted this compound derivatives.
Complexation Reactions:
Scientific Research Applications
Alendronic acid has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its effects on bone metabolism and osteoclast activity.
Medicine: Widely used in the treatment of osteoporosis and Paget’s disease. .
Industry: Utilized in the development of bone-targeted drug delivery systems, such as micellar nanostructures for the delivery of vitamin D3
Comparison with Similar Compounds
Risedronate: Another bisphosphonate used to treat osteoporosis.
Ibandronate: Used for the treatment of osteoporosis, with a longer dosing interval compared to alendronic acid.
Zoledronic Acid: A more potent bisphosphonate used for treating severe cases of osteoporosis and Paget’s disease.
Uniqueness of this compound: this compound is unique due to its well-established efficacy in increasing bone mineral density and reducing fracture risk. It is also widely studied and has a long history of use in clinical practice .
Properties
IUPAC Name |
(4-amino-1-hydroxy-1-phosphonobutyl)phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H13NO7P2/c5-3-1-2-4(6,13(7,8)9)14(10,11)12/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSPWJRAVKPPFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(O)(P(=O)(O)O)P(=O)(O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13NO7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
121268-17-5 (mono-hydrochloride salt, trihydrate) | |
Record name | Alendronic acid [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066376361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5022568 | |
Record name | Alendronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Alendronic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001915 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Alendronic acid binds to bone hydroxyapatite. Bone resorption causes local acidification, releasing alendronic acid which is that taken into osteoclasts by fluid-phase endocytosis. Endocytic vesicles are acidified, releasing alendronic acid to the cytosol of osteoclasts where they induce apoptosis. Inhibition of osteoclasts results in decreased bone resorption which is shown through decreased urinary calcium, deoxypyridinoline and cross-linked N-telopeptidases of type I collagen., Animal studies have indicated the following mode of action. At the cellular level, alendronate shows preferential localization to sites of bone resorption, specifically under osteoclasts. The osteoclasts adhere normally to the bone surface but lack the ruffled border that is indicative of active resorption. Alendronate does not interfere with osteoclast recruitment or attachment, but it does inhibit osteoclast activity. Studies in mice on the localization of radioactive (3)H-alendronate in bone showed about 10-fold higher uptake on osteoclast surfaces than on osteoblast surfaces. Bones examined 6 and 49 days after (3)H-alendronate administration in rats and mice, respectively, showed that normal bone was formed on top of the alendronate, which was incorporated inside the matrix. While incorporated in bone matrix, alendronate is not pharmacologically active. Thus, alendronate must be continuously administered to suppress osteoclasts on newly formed resorption surfaces. Histomorphometry in baboons and rats showed that alendronate treatment reduces bone turnover (i.e., the number of sites at which bone is remodeled). In addition, bone formation exceeds bone resorption at these remodeling sites, leading to progressive gains in bone mass., Alendronate (alendronate sodium hydrate) is a nitrogen-containing bisphosphonate, which combines with the bone surface and reduces osteoclast-mediated bone resorption. It is a third-generation bisphosphonate compound, specifically distributed on the surface of bone resorption and taken into osteoclasts. Under the closed circumstances which is formed with osteoclast and the bone surface, alendronate becomes detached from the bone surface and taken into osteoclast since acid released from osteoclast leads to pH decrease (acidified). The uptaken alendronate blocks the pathway of mevalonic acid synthesis, which is cholesteric synthesis, inhibits the prenylation of GTP binding protein, and decreases the osteoclast's function by influencing the cytoskeleton. This restraint of alendronate in bone resorption against osteoclasts is reversible, showing no cytotoxicity at more than hundredfold concentration level at which action occurs. ..., The differences that exist among individual BPs in terms of mineral binding and biochemical actions may explain differences in their clinical behavior and effectiveness. The classical pharmacological effects of bisphosphonates (BPs) appear to be the result of two key properties: their affinity for bone mineral and their inhibitory effects on osteoclasts. There is new information about both properties. Mineral binding affinities differ among the clinically used BPs and may influence their differential distribution within bone, their biological potency, and their duration of action. The antiresorptive effects of the nitrogen-containing BPs (including alendronate, risedronate, ibandronate, and zoledronate) appear to result from their inhibition of the enzyme farnesyl pyrophosphate synthase (FPPS) in osteoclasts. FPPS is a key enzyme in the mevalonate pathway, which generates isoprenoid lipids utilized for the post-translational modification of small GTP-binding proteins that are essential for osteoclast function. Effects on other cellular targets, such as osteocytes, may also be important. BPs share several common properties as a drug class. However, as with other families of drugs, there are obvious chemical, biochemical, and pharmacological differences among the individual BPs. Each BP has a unique profile that may help to explain potential clinical differences among them, in terms of their speed and duration of action, and effects on fracture reduction. | |
Record name | Alendronic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00630 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Alendronic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7990 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Fine white powder | |
CAS No. |
66376-36-1 | |
Record name | Alendronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66376-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Alendronic acid [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066376361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alendronic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00630 | |
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Record name | Alendronic Acid | |
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Record name | Phosphonic acid, P,P'-(4-amino-1-hydroxybutylidene)bis | |
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Record name | Phosphonic acid, P,P'-(4-amino-1-hydroxybutylidene)bis- | |
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Record name | ALENDRONIC ACID | |
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Record name | Alendronic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7990 | |
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Record name | Alendronic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001915 | |
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Melting Point |
233-235 °C (decomposes), MP: 257-262.5 °C. Soluble in water; very slightly soluble in alcohol. Practically insoluble in chloroform. /Alendronic acid, monosodium salt trihydrate/ | |
Record name | Alendronic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00630 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Alendronic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7990 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
Q1: How does Alendronic acid interact with bone tissue to exert its therapeutic effect?
A1: this compound belongs to a class of drugs called bisphosphonates. [] These molecules exhibit a high affinity for hydroxyapatite, the mineral component of bone. [, ] Upon binding to bone surfaces, this compound primarily inhibits bone resorption by osteoclasts, the cells responsible for breaking down bone tissue. [, , ] This targeted action helps to shift the balance of bone remodeling in favor of bone formation, leading to increased bone mineral density and reduced fracture risk in conditions like osteoporosis. [, , , , ]
Q2: What are the downstream effects of this compound binding to osteoclasts?
A2: While the precise mechanism is complex and not fully elucidated, research suggests that this compound, once internalized by osteoclasts, disrupts vital cellular processes. [, ] One key target appears to be the mevalonate pathway, essential for the production of isoprenoid lipids. [, ] Disruption of this pathway impairs osteoclast function and survival, ultimately reducing bone resorption. [, ]
Q3: Beyond osteoporosis, are there other potential applications of this compound being explored?
A3: Yes, researchers are investigating this compound for its potential in other bone-related conditions. For example, studies are evaluating its efficacy in preventing periprosthetic bone loss after total hip replacement. [] Additionally, researchers are exploring its use in managing massive osteolysis of the mandible. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C4H13NO7P2 and a molecular weight of 247.1 g/mol. []
Q5: Are there specific spectroscopic techniques used to characterize this compound?
A5: Yes, various spectroscopic techniques are employed for characterization. Infrared (IR) spectroscopy is particularly useful, with this compound exhibiting characteristic strong symmetric P-O stretching bands near 1040 cm−1. [] Solid-state phosphorus nuclear magnetic resonance (NMR) spectroscopy provides valuable information about different phosphorus environments within the molecule. []
Q6: How does the structure of this compound contribute to its material compatibility and performance in various applications?
A6: The presence of phosphonate groups in this compound's structure contributes to its strong affinity for metal ions, particularly calcium in hydroxyapatite. [, ] This interaction forms the basis of its use in bone-targeting applications and its incorporation into materials like nanocomposite resins, where it can improve properties such as fire resistance. [, , ]
Q7: Has research explored modifications to the structure of this compound?
A7: Yes, several studies have investigated the synthesis and characterization of this compound derivatives. [, , , ] These modifications aim to modulate the compound's properties, such as lipophilicity and biodegradability, for potential use as prodrugs with improved bioavailability. [, , , ] Additionally, researchers have synthesized Organic Salts and Ionic Liquids (OSILs) from this compound, exploring their potential as novel therapeutic agents, particularly for osteosarcoma. []
Q8: How is the efficacy of this compound assessed in preclinical and clinical settings?
A9: Preclinical studies utilize various in vitro and in vivo models to assess this compound's effects. In vitro studies often involve cell-based assays using osteoclasts to directly measure its impact on bone resorption. [, , , , ] Animal models, particularly ovariectomized rodents, mimic postmenopausal osteoporosis and allow researchers to evaluate the drug's effects on bone mineral density and fracture healing. [, , , ] Clinical trials in humans provide the ultimate assessment of this compound's efficacy in preventing fractures and improving bone health. [, , , , , , ]
Q9: What are the key toxicological considerations associated with this compound?
A10: While generally considered safe, this compound can cause gastrointestinal side effects, particularly esophageal irritation if not taken properly. [, , ] Rare but serious adverse effects, like osteonecrosis of the jaw, have been reported, primarily in patients receiving high doses or long-term treatment. [, , , ]
Q10: What are some future research directions in the field of this compound and bisphosphonates?
A12: Ongoing research focuses on developing novel drug delivery systems to enhance this compound's bioavailability and target its delivery specifically to bone tissue, potentially minimizing systemic side effects. [, , ] Investigating the long-term effects of this compound on bone quality, particularly in the context of atypical fractures, remains an area of active research. [, , ] Additionally, exploring the potential for personalized medicine approaches, tailoring this compound treatment based on individual patient characteristics and genetic markers, holds promise for optimizing therapeutic outcomes. [, ]
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